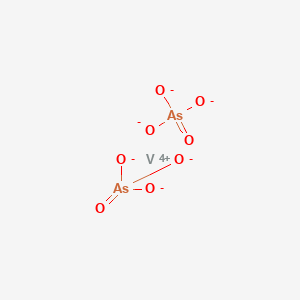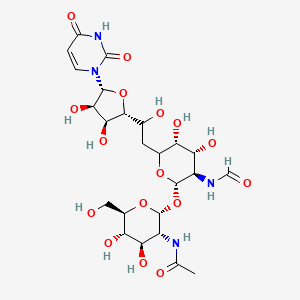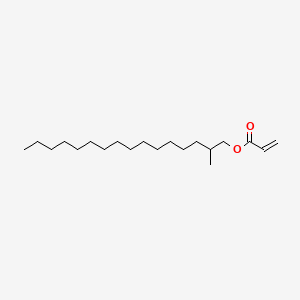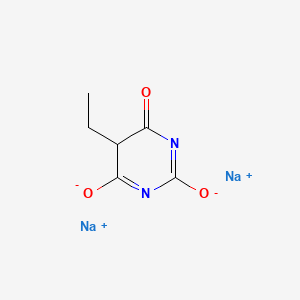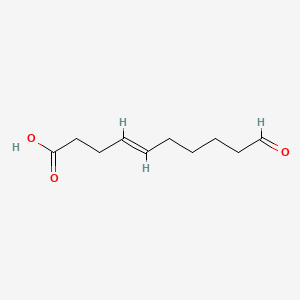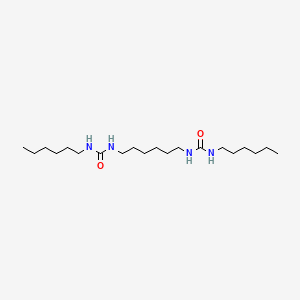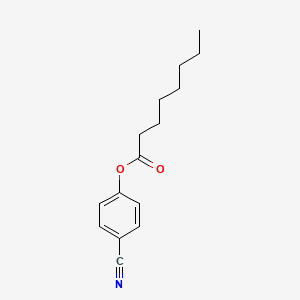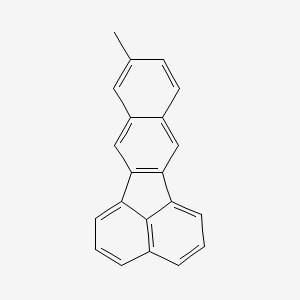
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylsulfonyl group. The compound’s unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Esterification Reaction: Acetic acid reacts with 1-methylethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to drive the reaction to completion.
Sulfonylation: The resulting ester is then subjected to sulfonylation using 2-nitrophenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the 2-nitrophenylsulfonyl group into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted esters.
Applications De Recherche Scientifique
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications, including:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the nitro group and sulfonyl group allows it to participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, ethyl ester
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, propyl ester
Uniqueness
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties. The 1-methylethyl group provides steric hindrance, affecting the compound’s reactivity and stability. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
139326-51-5 |
|---|---|
Formule moléculaire |
C11H13NO6S |
Poids moléculaire |
287.29 g/mol |
Nom IUPAC |
propan-2-yl 2-(2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H13NO6S/c1-8(2)18-11(13)7-19(16,17)10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
MZPGECUKILUQTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


